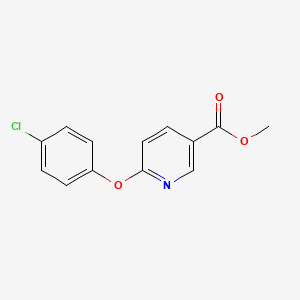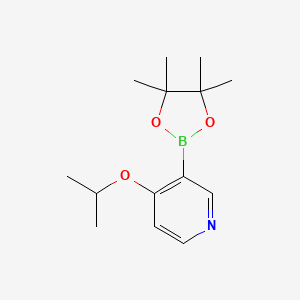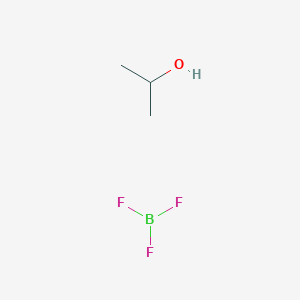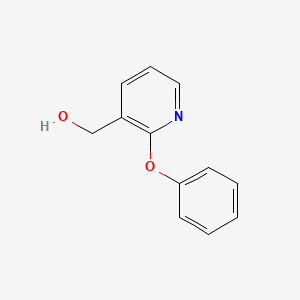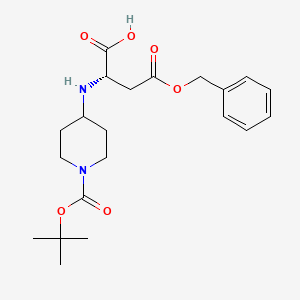![molecular formula C15H27NO3 B6336194 tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1357351-84-8](/img/structure/B6336194.png)
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, also known as TBHMA, is a hydroxymethylated spirocyclic compound that has been studied for its potential biological activity. This compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. TBHMA has been shown to possess a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. In particular, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential anti-tumor activity. Studies have shown that tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.
Mécanisme D'action
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to exert its biological activity through several mechanisms. First, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to possess a range of biochemical and physiological effects. Studies have shown that tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can inhibit the activity of several enzymes involved in the regulation of cell growth and differentiation, including PKC, COX-2, and 5-LOX. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes. Furthermore, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to possess anti-tumor activity, as well as antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has several advantages and limitations for lab experiments. One advantage of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is that it is relatively stable and can be stored at room temperature. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is relatively non-toxic and has a low level of toxicity in animals. However, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is not water-soluble and is not suitable for use in cell culture experiments.
Orientations Futures
Given the potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, there are several future directions for research. First, further research is needed to better understand the mechanism of action of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate and to identify additional biochemical and physiological effects. Additionally, further research is needed to determine the efficacy and safety of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate in preclinical and clinical studies. Furthermore, further research is needed to identify additional potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, such as in the treatment of other diseases. Finally, further research is needed to identify additional advantages and limitations of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate for lab experiments.
Méthodes De Synthèse
Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-N-methylpiperidine-2-carboxylic acid with anhydrous dimethylformamide and tert-butyl bromide followed by a dehydration reaction. The reaction of these compounds results in the formation of an intermediate compound, which is then reacted with dicyclohexylcarbodiimide and 4-hydroxy-N-methylpiperidine-2-carboxylic acid to produce tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate.
Propriétés
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZTOABTMFVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC2CO)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


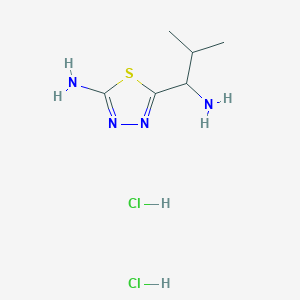


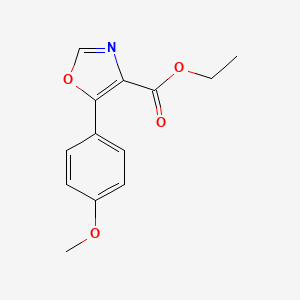
![5-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol, 95%](/img/structure/B6336152.png)
